IDO-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

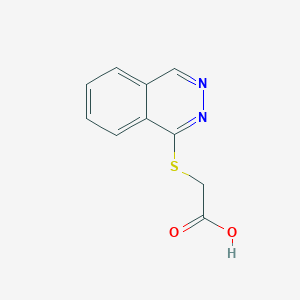

2-phthalazin-1-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALYUVYEAVDKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling IDO-IN-18: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment. By catalyzing the initial and rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine (B1673888), IDO1 orchestrates an immunosuppressive landscape that facilitates tumor immune evasion. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs). This pivotal role in tumor immunology has rendered IDO1 a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of IDO-IN-18, a novel small molecule inhibitor of IDO1, in cancer cells.

This compound: A Profile

This compound, also identified as Compound 00815, is a potent inhibitor of the IDO1 enzyme.[1][2][3][4][5] Its discovery and initial characterization are detailed in patent WO2009073620.[6]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (phthalazin-1-ylthio)acetic acid[6] |

| Molecular Formula | C10H8N2O2S[1] |

| Molecular Weight | 220.25 g/mol [1] |

| CAS Number | 314027-92-4[1][6] |

Quantitative Analysis of IDO1 Inhibition

The inhibitory potency of this compound against the IDO1 enzyme has been quantified through in vitro assays.

| Compound | IC50 (μM) - Assay 1 | IC50 (μM) - Assay 2 |

| This compound | 0.17 | 0.25 |

Note: The specific assay conditions for these IC50 values are detailed in the referenced patent document WO2009073620.

Core Mechanism of Action in Cancer Cells

The primary mechanism of action of this compound in cancer cells is the direct inhibition of the enzymatic activity of IDO1. This inhibition reverses the immunosuppressive effects mediated by the kynurenine pathway.

Signaling Pathway of IDO1 Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by IDO1 and the point of intervention by this compound.

Caption: this compound inhibits the IDO1 enzyme in tumor cells, preventing tryptophan catabolism.

By blocking IDO1, this compound leads to:

-

Restoration of Tryptophan Levels: Preventing the depletion of this essential amino acid in the tumor microenvironment.

-

Reduction of Kynurenine Production: Decreasing the concentration of immunosuppressive kynurenine metabolites.

The net effect of these changes is the reversal of the immunosuppressive state, leading to enhanced anti-tumor immunity.

Experimental Protocols

The following are generalized protocols for key assays used to characterize IDO1 inhibitors like this compound. The specific details for the characterization of this compound can be found in patent WO2009073620.

IDO1 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.

Principle: The enzymatic activity of IDO1 is determined by measuring the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.

General Protocol:

-

A reaction mixture is prepared containing recombinant human IDO1 enzyme in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

-

The reaction mixture also includes necessary co-factors such as L-tryptophan (substrate), methylene (B1212753) blue, and ascorbic acid.

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at 37°C for a defined period.

-

The reaction is terminated by the addition of a stopping reagent, such as trichloroacetic acid.

-

The amount of kynurenine produced is measured by absorbance at 321 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular IDO1 Activity Assay

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.

Principle: Cancer cell lines that express IDO1 (e.g., HeLa or SK-OV-3 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitory effect of the compound on the production of kynurenine, which is released into the cell culture medium, is then measured.

General Protocol:

-

Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with IFN-γ to induce IDO1 expression.

-

Varying concentrations of this compound are added to the cell culture medium.

-

The cells are incubated for 24-48 hours.

-

The cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is determined using a colorimetric assay (e.g., by reacting with p-dimethylaminobenzaldehyde) and measuring the absorbance at 480 nm.[7]

-

EC50 values are calculated from the dose-response curves.

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound.

Conclusion

This compound is a potent small molecule inhibitor of the IDO1 enzyme. Its mechanism of action centers on the direct inhibition of tryptophan catabolism in the tumor microenvironment, thereby reversing a key mechanism of tumor-induced immunosuppression. By restoring local tryptophan levels and reducing the accumulation of immunosuppressive kynurenine metabolites, this compound has the potential to reactivate anti-tumor T cell responses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel IDO1 inhibitors in the context of cancer immunotherapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. Indoleamine 2,3-Dioxygenase (IDO) | Biologically Active Compounds - chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (phthalazin-1-ylthio)acetic acid | 314027-92-4 [chemicalbook.com]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Function of IDO-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Function: Potent and Selective Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO-IN-18 is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a key regulator of immune responses, and its upregulation in the tumor microenvironment is a significant mechanism of tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan and promoting the production of immunosuppressive metabolites like kynurenine, IDO1 creates a tolerogenic environment that impairs the function of effector T cells and enhances the activity of regulatory T cells (Tregs).

This compound functions by directly binding to the IDO1 enzyme and inhibiting its catalytic activity. This action blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. The primary therapeutic consequence of this inhibition is the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses.

Quantitative Data

The inhibitory potency of this compound against IDO1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

| Target | Assay Type | IC50 Value | Selectivity |

| IDO1 | Enzymatic Assay | 51 nM | Highly Selective |

| IDO2 | Not Reported | Not Reported | Data not publicly available. However, related compounds from the same chemical series demonstrate high selectivity for IDO1 over TDO, suggesting a similar profile for this compound. |

| TDO | Not Reported | Not Reported | Data not publicly available. A related compound showed an IC50 of >10,000 nM for TDO, indicating a high degree of selectivity. |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the disruption of the IDO1-mediated immunosuppressive signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the inhibitory activity of this compound on the purified IDO1 enzyme.

Objective: To determine the in vitro IC50 value of this compound against recombinant human IDO1.

Principle: The enzymatic activity of IDO1 is determined by measuring the production of kynurenine from the substrate tryptophan. The reaction product, N-formylkynurenine, is hydrolyzed to kynurenine, which is then quantified spectrophotometrically.

Materials:

-

Recombinant human IDO1 enzyme

-

This compound

-

L-Tryptophan

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene (B1212753) blue (10 µM)

-

Catalase (100 µg/mL)

-

Trichloroacetic acid (TCA, 30% w/v)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration of <1%) to the wells of a 96-well plate. Include a vehicle control (DMSO only).

-

Add the recombinant IDO1 enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 20 µL of 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular IDO1 Inhibition Assay

This assay evaluates the ability of this compound to inhibit IDO1 activity within a cellular context.

Objective: To determine the cellular potency (IC50) of this compound.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with this compound, and the amount of kynurenine secreted into the culture medium is measured as an indicator of IDO1 activity.

Materials:

-

HeLa or SKOV-3 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IFN-γ

-

This compound

-

TCA (6.1 N)

-

Ehrlich's reagent

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubate for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Add 10 µL of 6.1 N TCA to 140 µL of supernatant and incubate at 50°C for 30 minutes.

-

Centrifuge to remove precipitated proteins.

-

Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

-

Determine the kynurenine concentration from a standard curve and calculate the IC50 value for this compound.

In Vivo Efficacy Study in Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Principle: A syngeneic tumor model (e.g., CT26 colon carcinoma or B16F10 melanoma in BALB/c or C57BL/6 mice, respectively) is used to evaluate the effect of this compound on tumor growth in the presence of a functional immune system.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Tumor cell line (e.g., CT26 or B16F10)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (vehicle control and this compound at one or more dose levels).

-

Administer this compound and vehicle according to the desired schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

-

Analyze tumor growth inhibition and other relevant endpoints.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the IDO1 Enzymatic Inhibition Assay.

Caption: Workflow for the Cellular IDO1 Inhibition Assay.

IDO-IN-18: A Deep Dive into the Discovery and Development of a Potent IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of IDO-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein and a high-priority target in cancer immunotherapy. This document consolidates available data on this compound, also identified in scientific literature as compound 14, presenting its biological activity, relevant experimental protocols, and the underlying signaling pathways.

Introduction: The Role of IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic alteration suppresses the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immune-tolerant environment that allows tumors to evade immune surveillance. The inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies such as checkpoint inhibitors.

Discovery and Chemical Properties of this compound

This compound, also known as compound 14, is a potent and selective inhibitor of the IDO1 enzyme.

Chemical Structure and Properties:

-

Molecular Formula: C₂₃H₁₈F₄N₂O₃

-

Molecular Weight: 446.39 g/mol

-

CAS Number: 2328099-08-5

-

Appearance: White to off-white solid

-

Solubility: Soluble in DMSO

Quantitative Biological Data

While the primary discovery literature for this compound with definitive initial quantitative data remains to be fully elucidated in publicly accessible peer-reviewed journals, related compounds and general knowledge of the class provide context for its potency. For instance, a study on hydroxyamidine derivatives identified a "compound 14" with favorable enzymatic and cellular activities against IDO1.[1][2] Another study on thiosemicarbazide (B42300) derivatives identified a different "compound 14" as a potent IDO1 inhibitor with an IC₅₀ of 1.2 µM.[3] It is crucial to note that without the primary publication for this compound, direct comparative analysis is challenging.

| Compound | Target | Assay Type | IC₅₀ | Reference |

| Phenylthiosemicarbazide compound 14 | IDO1 | Enzymatic | 1.2 µM | [3] |

| Furano-o-naphthaquinone compound 12 | IDO1 | Cellular (HEK293-hIDO1) | 3.85 µM | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to N-formylkynurenine, it prevents the downstream production of kynurenine and other immunosuppressive metabolites. This leads to the restoration of tryptophan levels in the tumor microenvironment, which is essential for the activation and proliferation of effector T cells.

Figure 1: IDO1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of IDO1 inhibitors. The following are generalized yet detailed methodologies relevant to the characterization of compounds like this compound.

Recombinant Human IDO1 Enzymatic Assay

This assay determines the in vitro inhibitory activity of a compound against the purified IDO1 enzyme.

Principle: The assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction, which can be quantified spectrophotometrically after a colorimetric reaction.

Materials:

-

Recombinant human IDO1 enzyme

-

This compound

-

L-tryptophan

-

Methylene (B1212753) blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare an assay buffer containing potassium phosphate, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO only).

-

Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Heat the plate to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for the IDO1 enzymatic inhibition assay.

HeLa Cell-Based IDO1 Activity Assay

This assay evaluates the inhibitory activity of a compound on IDO1 within a cellular context.

Principle: HeLa cells are stimulated with interferon-γ (IFN-γ) to induce the expression of IDO1. The ability of the test compound to inhibit the conversion of tryptophan to kynurenine in these cells is then measured.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human IFN-γ

-

This compound

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plates

Protocol:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce IDO1 expression and simultaneously add varying concentrations of this compound.

-

Incubate the cells for a period sufficient to allow for IDO1 expression and activity (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge to clarify the supernatant.

-

Transfer the cleared supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm to quantify the kynurenine concentration.

-

Determine the IC₅₀ value of this compound in the cellular assay.

In Vivo Preclinical Evaluation

The efficacy of this compound in a preclinical setting is typically evaluated in syngeneic mouse tumor models.

Experimental Workflow:

-

Tumor Implantation: Implant a suitable murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) subcutaneously into immunocompetent mice.

-

Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups when tumors reach a palpable size.

-

Treatment Administration: Administer this compound (and any combination agents) to the respective treatment groups according to a predetermined schedule and route of administration (e.g., oral gavage).

-

Tumor Measurement: Measure tumor volume regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples to measure tryptophan and kynurenine levels to confirm target engagement.

-

Immunophenotyping: Analyze immune cell populations within the tumor and spleen by flow cytometry to assess the immunological effects of treatment.

Figure 3: Typical workflow for an in vivo efficacy study of an IDO1 inhibitor.

Conclusion

This compound is a potent inhibitor of the immunosuppressive enzyme IDO1, a key target in cancer immunotherapy. While a comprehensive, publicly available dataset from a primary research publication on its initial discovery and characterization is still forthcoming, the available information from suppliers and related literature provides a strong foundation for its further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to evaluate the efficacy and mechanism of action of this compound and other novel IDO1 inhibitors. Further studies are warranted to fully elucidate its preclinical and clinical potential.

References

- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiosemicarbazide, a fragment with promising indolamine-2,3-dioxygenase (IDO) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of IDO-IN-18

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a key target in immuno-oncology.[1][2] IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][3] Under normal physiological conditions, IDO1 activity is low; however, it is significantly upregulated in the tumor microenvironment by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2][4] This heightened activity leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines.[4] These metabolic changes create a profoundly immunosuppressive milieu by inducing T-cell anergy and apoptosis while promoting the function of regulatory T-cells (Tregs), thereby allowing tumors to evade immune destruction.[2][4]

This compound (also referred to as Compound 14 in primary literature) is a potent and specific small molecule inhibitor of the IDO1 enzyme.[5][6] Its high potency makes it a valuable tool for preclinical research into the therapeutic potential of IDO1 inhibition in oncology and other diseases characterized by pathological immune suppression.[7][8] This guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through biochemical assays, demonstrating its high affinity for the IDO1 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | This compound (Compound 14) IC50 | Reference |

|---|---|---|

| IDO1 | 0.15 nM | [5] |

| IDO2 | Not Reported | [5] |

| TDO | Not Reported |[5] |

Note: While direct comparative data against IDO2 and Tryptophan 2,3-dioxygenase (TDO) for this compound is not publicly available, a related compound from the same chemical series demonstrated a high degree of selectivity for IDO1 over TDO (IC50 > 10,000 nM).[5]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effect by directly inhibiting the enzymatic activity of IDO1. This action reverses the immunosuppressive effects of tryptophan catabolism within the tumor microenvironment and other pathological contexts.

IDO1-Mediated Immunosuppression

The primary mechanism of IDO1-driven immune suppression involves two key events:

-

Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels, which triggers a stress-response pathway mediated by the GCN2 kinase, leading to cell cycle arrest and anergy.[1]

-

Kynurenine Accumulation: Kynurenine and other tryptophan metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation and function of immunosuppressive regulatory T-cells (Tregs).[2]

By blocking the conversion of tryptophan to N-formylkynurenine, this compound restores local tryptophan levels and prevents the accumulation of kynurenine, thereby alleviating the suppression of effector T-cells and hindering the generation of Tregs.

Experimental Protocols

Evaluating the biological activity of this compound involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Cell-Based IDO1 Functional Assay

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context. It relies on inducing IDO1 expression in a cancer cell line and then quantifying the production of kynurenine in the culture medium.[1]

Methodology:

-

Cell Plating: Seed human cancer cells known to express IDO1 (e.g., SKOV-3 or HeLa cells) into a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight.[1][9]

-

IDO1 Induction: Add human IFN-γ (e.g., 100 ng/mL final concentration) to the cell culture medium to induce the expression of the IDO1 enzyme.[1]

-

Compound Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include "no inhibitor" and "blank" controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for tryptophan metabolism.[1][9]

-

Kynurenine Measurement:

-

Add trichloroacetic acid (TCA) to a final concentration of ~0.5 N (e.g., 10 µL of 6.1 N TCA) and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[1][9]

-

Centrifuge the plate to pellet any precipitate.[1]

-

Transfer 100 µL of the clarified supernatant to a new transparent 96-well plate.

-

Add 100 µL of freshly prepared Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[1][9]

-

Incubate for 10 minutes at room temperature.

-

Read the absorbance at 480 nm using a microplate reader.[1][9]

-

Data Analysis: Determine kynurenine concentrations using a standard curve and calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.

In Vitro Enzymatic Inhibition Assay

This cell-free assay directly measures the inhibitory effect of a compound on purified recombinant IDO1 enzyme. Several formats exist, including absorbance-based and fluorescence-based kits.[10][11][12]

Methodology (Absorbance-Based):

-

Assay Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 6.5) containing necessary co-factors such as 20 mM ascorbate, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase.[9]

-

Inhibitor Addition: In a UV-transparent 96- or 384-well plate, add the test inhibitor (this compound) at various concentrations.[10]

-

Enzyme Addition: Add purified recombinant IDO1 enzyme to all wells except the "Blank". Keep the enzyme on ice until use.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM).[9]

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes or 3 hours).[9][10]

-

Reaction Termination: Stop the reaction by adding TCA.[9]

-

Detection: Measure the absorbance of the product (kynurenine) directly at 320-325 nm.[10]

-

Data Analysis: Subtract the "Blank" value from all other readings and calculate the percent inhibition to determine the IC50 value.

In Vivo Pharmacodynamic and Efficacy Studies

These studies evaluate the effect of the inhibitor on tumor growth and the immune system in a living organism. Syngeneic mouse models, which use mouse tumor cell lines in immunocompetent mice, are essential for this purpose.[3]

Methodology:

-

Tumor Implantation: Implant a murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[3]

-

Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound). Administer the compound via an appropriate route (e.g., oral gavage) at a defined dose and schedule.

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumors and tumor-draining lymph nodes.

-

Metabolite Analysis: Measure the concentrations of tryptophan and kynurenine in plasma and tumor tissue using LC-MS to confirm target engagement.

-

Immune Cell Profiling: Analyze the immune cell infiltrate (e.g., CD8+ T-cells, Tregs) within the tumor using techniques like flow cytometry or immunohistochemistry.

-

-

Data Analysis: Compare tumor growth curves between treated and control groups.[13] Analyze changes in the kynurenine/tryptophan ratio and the composition of immune cell populations to correlate target inhibition with anti-tumor efficacy.

Conclusion

This compound is a highly potent inhibitor of IDO1, a crucial enzyme in cancer-mediated immune evasion.[5] Its sub-nanomolar IC50 value underscores its potential as a powerful research tool and a candidate for further therapeutic development. The provided methodologies offer a robust framework for researchers to investigate its mechanism of action, confirm target engagement, and evaluate its preclinical efficacy. By blocking the IDO1 signaling pathway, this compound can reverse tryptophan-mediated immunosuppression, representing a promising strategy in the field of cancer immunotherapy.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDO-IN-18 in Tryptophan Metabolism: A Technical Guide

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By degrading the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance.[1] This has positioned IDO1 as a high-priority target for cancer immunotherapy. IDO-IN-18, also identified in scientific literature as Compound 14, is a potent and selective inhibitor of the IDO1 enzyme, representing a promising therapeutic agent for restoring anti-tumor immunity.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Core Concepts: Tryptophan Metabolism and IDO1 Function

Tryptophan is an essential amino acid with several metabolic fates. The majority of dietary tryptophan is metabolized through the kynurenine pathway, a cascade of enzymatic reactions initiated by IDO1 or tryptophan 2,3-dioxygenase (TDO).[1] In the context of cancer, tumor cells and antigen-presenting cells within the tumor microenvironment often overexpress IDO1.[1] This heightened IDO1 activity leads to two key immunosuppressive consequences:

-

Tryptophan Depletion: T cells, crucial for anti-tumor immunity, are highly sensitive to tryptophan levels. Depletion of this essential amino acid leads to T cell anergy and apoptosis.

-

Kynurenine Accumulation: The enzymatic product of IDO1, kynurenine, and its downstream metabolites are immunomodulatory, promoting the differentiation and activity of regulatory T cells (Tregs) which further suppress the anti-tumor immune response.

This compound directly targets the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine and mitigating these immunosuppressive effects.

Quantitative Data for this compound (Compound 14)

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) | Assay Type | Reference |

| Enzymatic IC50 | 0.15 | Recombinant human IDO1 | [1] |

| Cellular IC50 | 7.1 | HeLa cell-based | [1] |

Table 2: Pharmacokinetic Profile of this compound

| Species | Dose | Cmax (ng/mL) | AUC (ng/mL·h) | t1/2 (h) | Bioavailability (F%) | Reference |

| Rat | 3 mg/kg (oral) | 18 | 44 | 1.8 | 2.5 | [1] |

| Dog | 2 mg/kg (oral) | - | - | - | Poor | [1] |

Note: Due to the poor pharmacokinetic profile observed in dogs, further in vivo studies focused on a closely related analog, compound 18.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding of this compound's role and evaluation.

Caption: Tryptophan metabolism via the IDO1 pathway and inhibition by this compound.

Caption: Workflow for in vitro evaluation of this compound.

Caption: General workflow for in vivo efficacy studies of IDO1 inhibitors.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the evaluation of IDO1 inhibitors and are relevant to the data generated for this compound and its analogs.

Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory activity of a test compound on purified IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Cofactors: Ascorbic acid, Methylene (B1212753) blue

-

Catalase

-

Trichloroacetic acid (TCA) for reaction termination

-

p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid for detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

-

Add recombinant human IDO1 enzyme to the mixture.

-

Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA. This also serves to hydrolyze the initial product, N-formylkynurenine, to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add p-DMAB reagent.

-

Measure the absorbance at 480 nm, which corresponds to the amount of kynurenine produced.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HeLa Cell-Based IDO1 Activity Assay

Objective: To assess the potency of a test compound in inhibiting IDO1 activity within a cellular context.

Materials:

-

HeLa cells (or another suitable cell line that expresses IDO1 upon stimulation)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Interferon-gamma (IFN-γ)

-

This compound (test compound)

-

L-Tryptophan

-

TCA

-

p-DMAB reagent

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

-

Replace the medium with fresh medium containing L-tryptophan and varying concentrations of this compound (or vehicle control).

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins, followed by incubation and centrifugation.

-

Transfer the supernatant to a new plate and add p-DMAB reagent.

-

Measure the absorbance at 480 nm to quantify kynurenine.

-

Calculate the cellular IC50 value.

In Vivo Efficacy in Syngeneic Mouse Model (e.g., CT26)

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of an IDO1 inhibitor in an immunocompetent mouse model.

Materials:

-

BALB/c mice

-

CT26 murine colon carcinoma cells

-

This compound (or a related compound with suitable pharmacokinetics) formulated for oral administration

-

Calipers for tumor measurement

-

Analytical equipment for measuring tryptophan and kynurenine (e.g., LC-MS/MS)

Procedure:

-

Subcutaneously implant CT26 cells into the flank of BALB/c mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer the treatment orally, once or twice daily, for a specified duration (e.g., 14-21 days).

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, collect blood and tumor tissue.

-

Analyze plasma and tumor homogenates for tryptophan and kynurenine concentrations to assess target engagement.

-

Analyze tumor tissue for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) to understand the mechanism of action.

-

Evaluate anti-tumor efficacy based on tumor growth inhibition and, in some studies, survival.

Conclusion

This compound is a highly potent inhibitor of the IDO1 enzyme, a key driver of immunosuppression in the tumor microenvironment. While its own pharmacokinetic properties have limited its in vivo development, the study of this compound and its analogs provides a valuable framework for understanding the role of IDO1 in tryptophan metabolism and for the development of novel cancer immunotherapies. The experimental protocols detailed in this guide offer a robust methodology for the evaluation of future IDO1 inhibitors, from initial enzymatic and cellular screening to in vivo efficacy studies.

References

IDO-IN-18: A Technical Guide to Kynurenine Pathway Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion by catalyzing the initial and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. This metabolic activity depletes the essential amino acid tryptophan and generates immunosuppressive metabolites, primarily kynurenine, leading to the suppression of effector T cell function and the promotion of a tolerogenic tumor microenvironment. IDO-IN-18, also known as Compound 14, has emerged as a potent and selective inhibitor of IDO1, representing a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Introduction to the Kynurenine Pathway and IDO1

The kynurenine pathway is the primary metabolic route for tryptophan in mammals. Under normal physiological conditions, this pathway is essential for the production of vital molecules such as NAD+. However, in the context of cancer, the enzyme IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This upregulation is frequently induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).

The enzymatic activity of IDO1 has profound immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

Given its central role in mediating immune escape, IDO1 has become a key target for cancer immunotherapy. The development of small molecule inhibitors aims to block the enzymatic function of IDO1, thereby restoring anti-tumor immunity.

This compound: A Potent IDO1 Inhibitor

This compound is a novel, oxetane-containing small molecule inhibitor of IDO1. Its chemical structure and properties have been optimized for high potency and selectivity.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 7.1 nM | Recombinant Human IDO1 Enzymatic Assay | [1] |

| EC50 | 0.86 µM | HeLa Cellular Assay (Kynurenine Production) | [1] |

Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. EC50 represents the effective concentration of the inhibitor required to achieve 50% of its maximal effect in a cell-based assay.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and IDO1 Inhibition

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The evaluation of this compound in preclinical animal models is crucial to determine its anti-tumor efficacy. The following diagram outlines a typical workflow for a syngeneic mouse model study.

Detailed Experimental Protocols

Recombinant Human IDO1 Enzymatic Assay

This assay is designed to determine the in vitro inhibitory activity of a compound against purified IDO1 enzyme.

Principle: The enzymatic activity of IDO1 is measured by the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. The concentration of kynurenine can be quantified spectrophotometrically.

Materials:

-

Recombinant human IDO1 enzyme

-

This compound or other test compounds

-

L-tryptophan

-

Methylene (B1212753) blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add recombinant human IDO1 enzyme to the assay buffer.

-

Add varying concentrations of this compound (or other test compounds) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding 400 µM L-tryptophan to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 30% (w/v) TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add a solution of 2% (w/v) p-DMAB in acetic acid.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Principle: HeLa cells are stimulated with IFN-γ to induce the expression of IDO1. The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IFN-γ

-

This compound or other test compounds

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

96-well cell culture plate

-

Spectrophotometer

Protocol:

-

Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Stimulate the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing varying concentrations of this compound (or other test compounds). Include a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Add 30% (w/v) TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition of kynurenine production and determine the EC50 value.

Kynurenine and Tryptophan Quantification by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for the simultaneous quantification of tryptophan and kynurenine in biological samples such as cell culture supernatant or plasma.

Generalized Protocol:

-

Sample Preparation:

-

For cell culture supernatant, collect the media and centrifuge to remove any cells or debris.

-

For plasma, deproteinize the sample by adding an equal volume of a precipitating agent (e.g., 10% TCA or methanol), vortex, and centrifuge at high speed. Collect the supernatant.

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column.

-

An isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with a small percentage of acetonitrile (B52724) (e.g., 2.7% v/v) is often used.

-

-

Detection:

-

Kynurenine can be detected by UV absorbance at approximately 360 nm.

-

Tryptophan exhibits natural fluorescence and can be detected with an excitation wavelength of ~285 nm and an emission wavelength of ~365 nm.

-

-

Quantification:

-

Generate standard curves for both kynurenine and tryptophan using known concentrations of pure standards.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curves.

-

The ratio of kynurenine to tryptophan is often used as a pharmacodynamic marker of IDO1 activity.

-

Conclusion

This compound is a potent inhibitor of the immunosuppressive enzyme IDO1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanism of action and therapeutic potential. The suppression of the kynurenine pathway by this compound holds significant promise as a strategy to enhance anti-tumor immunity and improve patient outcomes in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy of this compound in various cancer types.

References

The Immunomodulatory Effects of IDO-IN-18: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated effects of IDO-IN-18, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), on various immune cell populations. This document details experimental protocols for assessing these effects and visualizes the key signaling pathways and experimental workflows. Given that specific quantitative data for this compound is emerging, data from other highly potent and selective IDO1 inhibitors, such as epacadostat (B560056) (INCB024360), are used as a proxy to illustrate expected outcomes.

Introduction to IDO1 and the Rationale for Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells or infiltrating immune cells leads to a state of localized immunosuppression. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming results in the suppression of effector T cells and Natural Killer (NK) cells, while promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3][4]

This compound, also known as Compound 14, is a highly potent and selective inhibitor of the IDO1 enzyme.[5] By blocking the enzymatic activity of IDO1, this compound is designed to reverse the immunosuppressive effects of tryptophan catabolism, thereby restoring and enhancing anti-tumor immunity.

Quantitative Effects of IDO1 Inhibition on Immune Cells

The following tables summarize the anticipated quantitative effects of potent and selective IDO1 inhibition on key immune cell populations. The data is collated from studies on various potent IDO1 inhibitors and serves as a benchmark for evaluating this compound.

Table 1: Effect of IDO1 Inhibition on T Cell Proliferation and Function

| Parameter | Immune Cell Type | Expected Effect of this compound | Reference Compound Data (e.g., Epacadostat) |

| Proliferation | CD4+ T Cells | Increased | IC50 of ~18 nM for restoring proliferation in a mixed lymphocyte reaction. |

| Proliferation | CD8+ T Cells | Increased | Significant increase in proliferation in co-culture with IDO1-expressing cells. |

| Cytokine Production (IFN-γ) | CD4+ and CD8+ T Cells | Increased | Dose-dependent increase in IFN-γ secretion upon stimulation. |

| Reversal of Treg Suppression | Effector T Cells | Increased Proliferation | Potent reversal of Treg-mediated suppression of effector T cell proliferation. |

Table 2: Effect of IDO1 Inhibition on NK Cells

| Parameter | Expected Effect of this compound | Reference Compound Data (e.g., Epacadostat) |

| Cytotoxicity | Increased | Reversal of IDO1-mediated suppression of NK cell killing of tumor targets. |

| Activating Receptor (NKG2D) Expression | Increased | Upregulation of NKG2D expression on NK cells in the TME.[6] |

| Cytokine Production (IFN-γ) | Increased | Enhanced IFN-γ production in response to target cell engagement. |

Table 3: Effect of IDO1 Inhibition on Suppressive Immune Cells

| Parameter | Immune Cell Type | Expected Effect of this compound | Reference Compound Data |

| Suppressive Function | Tregs | Decreased | Reduction in the ability of Tregs to suppress effector T cell proliferation.[1] |

| Frequency in TME | Tregs | Decreased | Reduction in the percentage of Foxp3+ Tregs within the tumor microenvironment.[1] |

| Suppressive Function | MDSCs | Decreased | Inhibition of MDSC-mediated suppression of T cell proliferation.[7] |

| Frequency in TME | MDSCs | Decreased | Reduction in the accumulation of MDSCs in the tumor.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on immune cells.

T Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of T cells in the presence of IDO1-mediated suppression.

Methodology:

-

Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) or isolated T cells with an IDO1-expressing cell line (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells).

-

T Cell Labeling: Label T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Treatment: Add varying concentrations of this compound or a vehicle control to the co-cultures.

-

Stimulation: Stimulate T cell proliferation using anti-CD3 and anti-CD28 antibodies.

-

Incubation: Incubate the cells for 72-96 hours.

-

Analysis: Analyze T cell proliferation by flow cytometry. The dilution of the CFSE dye corresponds to cell division.

-

Data Interpretation: A dose-dependent increase in the percentage of divided T cells in the presence of this compound indicates a reversal of IDO1-mediated suppression.

Treg Suppression Assay

Objective: To assess the ability of this compound to reverse the suppressive function of regulatory T cells.

Methodology:

-

Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- or CD8+ effector T cells (Teff) from human PBMCs using magnetic-activated cell sorting (MACS).

-

Teff Labeling: Label the Teff cells with a proliferation tracking dye (e.g., CFSE).

-

Co-culture: Co-culture the labeled Teff cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).

-

Treatment: Add this compound or a vehicle control to the co-cultures. To induce IDO1 activity in this system, IFN-γ can be added, or dendritic cells can be included in the co-culture.

-

Stimulation: Stimulate the co-cultures with anti-CD3/CD28 beads.

-

Incubation: Incubate for 3-5 days.

-

Analysis: Measure Teff proliferation by flow cytometry.

-

Data Interpretation: A rescue of Teff proliferation in the presence of Tregs and this compound demonstrates the inhibitor's ability to overcome Treg-mediated suppression.[8]

NK Cell Cytotoxicity Assay

Objective: To evaluate the effect of this compound on the cytotoxic activity of NK cells against tumor target cells.

Methodology:

-

Cell Lines: Use a tumor cell line that expresses IDO1 (or can be induced to express it with IFN-γ) as target cells. Use primary human NK cells or an NK cell line (e.g., NK-92) as effector cells.

-

Target Cell Labeling: Label the target cells with a viability dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Co-culture the effector and target cells at various effector-to-target (E:T) ratios.

-

Treatment: Add this compound or a vehicle control to the co-culture.

-

Incubation: Incubate for 4-6 hours.

-

Analysis: Measure the release of the label from the target cells, which indicates cell lysis. For non-radioactive assays, this can be measured using a fluorescence plate reader. Alternatively, target cell death can be assessed by flow cytometry using markers like 7-AAD or Annexin V.

-

Data Interpretation: An increase in target cell lysis in the presence of this compound indicates an enhancement of NK cell cytotoxicity.

In Vivo Mouse Tumor Model Studies

Objective: To assess the in vivo efficacy of this compound and its impact on the tumor immune microenvironment.

Methodology:

-

Animal Model: Use syngeneic mouse tumor models such as CT26 (colon carcinoma) or B16F10 (melanoma) implanted in immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Treatment: Once tumors are established, treat mice orally with this compound, a vehicle control, and potentially a combination with an immune checkpoint inhibitor (e.g., anti-PD-1).

-

Tumor Growth Monitoring: Measure tumor volume regularly.

-

Immune Cell Profiling: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions for flow cytometric analysis of various immune cell populations, including CD4+ T cells, CD8+ T cells, Tregs (CD4+Foxp3+), MDSCs (CD11b+Gr-1+), and NK cells (NK1.1+CD3-).

-

Cytokine Analysis: Analyze cytokine levels in the serum or tumor homogenates using ELISA or multiplex bead arrays.

-

Data Interpretation: A reduction in tumor growth and a favorable shift in the immune cell populations within the TME (e.g., increased CD8+/Treg ratio) would indicate the in vivo efficacy of this compound.

Visualizations: Signaling Pathways and Workflows

IDO1 Signaling Pathway and Inhibition by this compound

Caption: IDO1 pathway inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. sitc.sitcancer.org [sitc.sitcancer.org]

- 5. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDO1 impairs NK cell cytotoxicity by decreasing NKG2D/NKG2DLs via promoting miR-18a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor-expressed IDO recruits and activates MDSCs in a Treg-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO activates regulatory T cells and blocks their conversion into TH17-like T cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on IDO-IN-18: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical information on the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-18. It is intended for research and informational purposes only. Specific quantitative in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. Therefore, this guide also includes representative data from other well-characterized IDO1 inhibitors to provide a comprehensive overview of the preclinical assessment of this class of compounds.

Introduction to this compound and IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic alteration suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This creates an immune-tolerant environment that allows tumor cells to evade immune surveillance.

This compound, also known as Compound 14, is a potent and selective small molecule inhibitor of the IDO1 enzyme. By blocking the enzymatic activity of IDO1, this compound aims to restore anti-tumor immunity by reversing the immunosuppressive effects of tryptophan catabolism, thereby making it a promising candidate for cancer immunotherapy.

In Vitro Potency and Selectivity of this compound

This compound has demonstrated potent inhibition of the IDO1 enzyme in biochemical and cell-based assays.

| Parameter | Value (this compound) | Assay Type | Description |

| IC50 | 7.1 nM | Enzymatic Assay | Concentration required to inhibit the activity of purified IDO1 enzyme by 50%. |

| EC50 | 860 nM | Cellular Assay | Concentration required to achieve 50% of the maximal effect in a cell-based assay (inhibition of kynurenine production). |

Data for this compound is limited. For context, other potent IDO1 inhibitors have been developed. For example, Epacadostat (INCB024360) exhibits an IC50 of approximately 10 nM in a cell-based assay and demonstrates high selectivity over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO)[1].

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme, which is a central node in a complex signaling network that governs immune tolerance.

The IDO1 Pathway and its Inhibition

The following diagram illustrates the canonical IDO1 signaling pathway and the mechanism of action for an IDO1 inhibitor like this compound.

Caption: IDO1 pathway inhibition by this compound.

Downstream Signaling of IDO1 Activity

The depletion of tryptophan and accumulation of kynurenine by IDO1 activity trigger several downstream signaling pathways that mediate its immunosuppressive effects:

-

General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan starvation leads to the activation of GCN2 kinase, which in turn phosphorylates eukaryotic initiation factor 2 alpha (eIF2α). This results in the inhibition of protein synthesis and cell cycle arrest in effector T cells.

-

Mammalian Target of Rapamycin (mTOR) Pathway: Tryptophan is essential for the activation of the mTOR signaling pathway, which is crucial for T cell proliferation and effector function. IDO1-mediated tryptophan depletion leads to mTOR inhibition.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine and other tryptophan metabolites are endogenous ligands for the aryl hydrocarbon receptor (AhR). Activation of AhR in immune cells promotes the differentiation of Tregs and suppresses anti-tumor immunity.

Preclinical In Vivo Efficacy (Representative Data)

While specific in vivo efficacy data for this compound is not publicly available, studies with other potent IDO1 inhibitors in syngeneic mouse tumor models demonstrate the potential anti-tumor activity of this class of drugs.

| Compound | Tumor Model | Dosing | Outcome |

| INCB024360 (Epacadostat) | CT26 Colon Carcinoma | 30 mg/kg, oral, BID | Significant tumor growth inhibition. |

| INCB024360 (Epacadostat) | PAN02 Pancreatic Carcinoma | 100 mg/kg, oral, BID | Significant tumor growth inhibition. |

| NLG919 | CT26 Colon Carcinoma | In combination with Oxaliplatin | Potent inhibition of tumor progression. |

These data are representative of the expected outcomes for a potent IDO1 inhibitor and are not specific to this compound.

Pharmacokinetics (Representative Data)

The pharmacokinetic (PK) profile of an IDO1 inhibitor is crucial for determining its dosing regimen and ensuring adequate target engagement in vivo. Although PK data for this compound is not available, the following table presents representative data for another orally bioavailable IDO1/TDO dual inhibitor, SHR9146, in mice[2].

| Parameter | Value (SHR9146 in mice) | Description |

| Tmax (Oral) | 0.79 ± 0.36 h | Time to reach maximum plasma concentration. |

| t1/2 (Oral) | 1.586 ± 0.853 h | Elimination half-life. |

| CL (IV) | 12 mL/min/kg | Clearance. |

| Vd (IV) | 0.666 L/kg | Volume of distribution. |

| Oral Bioavailability | 54.2% ± 12.6% | Fraction of the oral dose that reaches systemic circulation. |

This data is for a different compound and serves as an example of pharmacokinetic parameters determined in preclinical studies.

Toxicology (General Considerations)

Preclinical toxicology studies are essential to assess the safety profile of a new drug candidate. For an IDO1 inhibitor like this compound, a standard battery of IND-enabling toxicology studies would be conducted in two species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions. These studies typically include:

-

Single-dose and repeat-dose toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Safety pharmacology studies: To evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity studies: To assess the potential to induce genetic mutations or chromosomal damage.

-

Reproductive toxicology studies (as needed).

While specific toxicology findings for this compound are not public, other IDO1 inhibitors have generally been reported to be well-tolerated in preclinical studies[3].

Experimental Protocols

Detailed experimental protocols are critical for the evaluation of IDO1 inhibitors. The following sections provide methodologies for key experiments.

In Vivo Syngeneic Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.

Caption: Experimental workflow for a syngeneic tumor model study.

Materials:

-

Cell Lines: CT26 (colon carcinoma), MC38 (colon adenocarcinoma), B16F10 (melanoma).

-

Animals: Immunocompetent syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for MC38 and B16F10).

-

Test Article: this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Equipment: Calipers, animal balances, oral gavage needles.

Procedure:

-

Tumor cells are cultured and harvested.

-

A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a predetermined size.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound or vehicle is administered according to the planned schedule.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors, spleens, and lymph nodes can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and pharmacodynamic markers (e.g., kynurenine/tryptophan ratio).

IDO1 Cellular Activity Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.

Caption: Workflow for an IDO1 cellular activity assay.

Materials:

-

Cell Line: HeLa or SKOV-3 cells.

-

Reagents: Recombinant human IFN-γ, this compound, cell culture medium, reagents for kynurenine detection.

-

Equipment: 96-well plates, incubator, plate reader or HPLC system.

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

IDO1 expression is induced by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

-

The medium is replaced with fresh medium containing serial dilutions of this compound.

-

After a 24-48 hour incubation, the supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine is converted to a colored product that can be quantified by absorbance at 480 nm.

-

The EC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that can confirm the direct binding of this compound to the IDO1 protein in intact cells.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Principle: The binding of a ligand (this compound) to its target protein (IDO1) generally increases the thermal stability of the protein.

Procedure:

-

Cells expressing IDO1 are treated with this compound or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

After heating, the cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.

-

The amount of soluble IDO1 protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or an ELISA-based method.

-

A melting curve is generated by plotting the amount of soluble IDO1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a potent inhibitor of the immunosuppressive enzyme IDO1. While comprehensive preclinical data for this specific compound is not yet widely available in the public domain, the information presented in this guide on its in vitro potency, along with representative data for other well-characterized IDO1 inhibitors, provides a strong rationale for its further investigation as a cancer immunotherapy agent. The detailed experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for researchers and drug development professionals to design and execute preclinical studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

IDO-IN-18 Target Engagement in the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of IDO1 in Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical intracellular enzyme that plays a pivotal role in mediating immune suppression within the tumor microenvironment (TME).[1][2] As the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway, its upregulation by tumor cells and antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.[1][3][4]

Tryptophan is essential for the activation and proliferation of effector T cells. Its depletion induces a state of anergy and apoptosis in these crucial anti-tumor immune cells.[1] Concurrently, the accumulation of kynurenine metabolites actively suppresses the immune response by promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the activity of natural killer (NK) cells.[1][5] This metabolic reprogramming of the TME allows tumor cells to evade immune surveillance and destruction.[1] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology, aiming to reverse this immunosuppressive state and restore potent anti-tumor immunity.[2]

IDO-IN-18: A Potent IDO1 Inhibitor

This compound, also referred to as Compound 14 in scientific literature, is a novel and potent inhibitor of the IDO1 enzyme. While extensive in vivo data for this compound is not yet publicly available, in vitro studies have demonstrated its significant inhibitory activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's in vitro activity. This data is essential for researchers designing experiments to investigate its mechanism of action and therapeutic potential.

| Parameter | Value | Assay Type | Description | Reference |